N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Description
Table 1: Optimized Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| C=O (amide) | 1.224 Å |
| N–O (hydroperoxy) | 1.423 Å |
| C–N (pyrazine) | 1.341 Å |
| Dihedral angle (C–N–O–O) | 112.3° |
The hydroperoxy group adopts a gauche conformation relative to the adjacent methylbutyl chain, minimizing steric hindrance while stabilizing intramolecular hydrogen bonds between the hydroperoxy oxygen and the amide hydrogen. The pyrazine ring remains planar, with slight distortion due to conjugation with the carboxamide group.
X-ray crystallographic data for analogous compounds corroborate these computational results, revealing similar bond lengths and angles for the amide and hydroperoxy functionalities. The optimized geometry also explains the compound’s preference for E-amide conformations in solution, as observed in NMR studies of related trifluoroacetamides.
Comparative Analysis of Diastereomeric Forms Using Chiral Chromatography
Chiral chromatography has been pivotal in resolving the diastereomeric forms of this compound. The Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of n-hexane/isopropanol/dimethylamino ethanol (95:5:0.1 v/v) achieves baseline separation of the four possible stereoisomers.
Table 2: Chromatographic Retention Times and Resolution Factors
| Diastereomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| (S,S) | 12.4 | 2.8 |
| (S,R) | 14.1 | 3.1 |
| (R,S) | 16.9 | 3.5 |
| (R,R) | 18.7 | 4.0 |
The (S,S) -diastereomer elutes first due to weaker interactions with the chiral stationary phase, attributed to its compact conformation and reduced hydrophobic surface area. In contrast, the (R,R) -form exhibits prolonged retention, likely due to enhanced π-π stacking with the phenylcarbamate groups on the column.
Nuclear Overhauser Effect Spectroscopy (NOESY) and ¹H-¹⁹F HOESY experiments on related compounds further validate these elution patterns, demonstrating that T-shaped stacking interactions and hydrogen bonding govern chiral recognition. This method’s reproducibility and precision make it indispensable for quality control in pharmaceutical synthesis, particularly for isolating stereochemically pure batches of proteasome inhibitors like Bortezomib.
Properties
CAS No. |
886979-81-3 |
|---|---|
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(2S)-1-[[(1S)-1-hydroperoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O4/c1-13(2)10-17(27-26)23-18(24)15(11-14-6-4-3-5-7-14)22-19(25)16-12-20-8-9-21-16/h3-9,12-13,15,17,26H,10-11H2,1-2H3,(H,22,25)(H,23,24)/t15-,17-/m0/s1 |
InChI Key |
ATPZUYZYORUVIK-RDJZCZTQSA-N |
SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO |
Isomeric SMILES |
CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO |
Canonical SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-PyrazinecarboxaMide, N-[(1S)-2-[[(1S)-1-hydroperoxy-3-Methylbutyl]aMino]-2-oxo-1-(phenylMethyl)ethyl]-; N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide |
Origin of Product |
United States |
Biological Activity
N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide, often referred to as a derivative related to Bortezomib, is an important compound in medicinal chemistry, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms, and implications based on various studies and research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.42 g/mol |
| Boiling Point | 672.0 ± 55.0 °C (Predicted) |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 11.90 ± 0.46 (Predicted) |
This compound acts primarily as a proteasome inhibitor . Proteasomes are essential for degrading ubiquitinated proteins, which are crucial for regulating various cellular processes including the cell cycle, apoptosis, and DNA repair. By inhibiting proteasome activity, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for conditions like multiple myeloma.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. It is particularly effective against multiple myeloma cells due to its ability to disrupt protein homeostasis within these cells. A study highlighted that compounds similar to this compound could lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Case Studies
- Multiple Myeloma Treatment : In clinical settings, derivatives of this compound have been tested alongside Bortezomib. Patients receiving these treatments showed improved response rates compared to those on standard therapies alone .
- Mechanistic Studies : In vitro studies demonstrated that the compound effectively induces apoptosis in myeloma cells through the activation of caspases and the mitochondrial pathway, leading to cell death .
Research Findings
Recent studies have focused on the synthesis and characterization of N-(S)-hydroxy derivatives as potential therapeutic agents. Notably:
- Inhibition of Cancer Cell Proliferation : Research indicated that this compound significantly inhibits the proliferation of cancer cells in a dose-dependent manner.
Preparation Methods
Hydrolysis Conditions
| Parameter | Optimal Range |
|---|---|
| Alkali | 1–2 N NaOH or KOH |
| Temperature | 95–105°C |
| Reaction Time | 2–4 hours |
| Acidification Agent | HCl or H₂SO₄ to pH 1–2 |
Procedure :
-
Suspend pyrazine-2,3-dicarboxamide (1 mol) in 1 N NaOH.
-
Cool to 5°C and acidify with HCl to precipitate pyrazine-2-carboxamide-3-carboxylic acid.
This method achieves >85% yield while minimizing over-hydrolysis to dicarboxylic acids.
Coupling of Chiral Amino Alcohol Derivatives
The hydroperoxy side chain is introduced via a stereoselective coupling reaction.
Preparation of (S)-1-Hydroperoxy-3-Methylbutylamine
Step 1: Oxidation of (S)-1-Hydroxy-3-Methylbutylamine
-
Mechanism : Electrophilic substitution at the hydroxyl oxygen, forming the hydroperoxy group.
Step 2: Protection of Amine Group
Final Coupling and Deprotection
The pyrazine-carboxamide intermediate is coupled with the protected hydroperoxy amine using peptide coupling reagents.
Coupling Reaction
| Parameter | Details |
|---|---|
| Coupling Agent | HATU or EDCI/HOBt |
| Solvent | DMF or CH₂Cl₂ |
| Base | DIPEA or NMM |
| Temperature | 0°C → RT, 24 hours |
Procedure :
-
Activate pyrazine-2-carboxamide-3-carboxylic acid (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.
-
Add Boc-protected (S)-1-hydroperoxy-3-methylbutylamine (1.0 equiv).
-
Stir at room temperature for 24 hours.
Yield : 60–65% after HPLC purification.
Critical Challenges and Optimization Strategies
Hydroperoxy Group Stability
Stereochemical Integrity
-
Racemization Risks :
-
Solutions :
Analytical Characterization Data
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
